Octyl 3-(3,4-dihydroxyphenyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octyl 3-(3,4-dihydroxyphenyl)prop-2-enoate: is a chemical compound with the molecular formula C17H24O4 and a molecular weight of 292.37 g/mol octyl caffeate and is an ester derivative of caffeic acid. This compound is characterized by the presence of a long octyl chain attached to the caffeic acid moiety, which includes two hydroxyl groups on the aromatic ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octyl 3-(3,4-dihydroxyphenyl)prop-2-enoate typically involves the esterification of caffeic acid with octanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents that can be easily recycled also makes the process more sustainable .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Octyl 3-(3,4-dihydroxyphenyl)prop-2-enoate can undergo oxidation reactions, particularly at the hydroxyl groups on the aromatic ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced to form the corresponding dihydro derivative. This reaction typically involves the use of reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride.
Substitution: Acetic anhydride, methyl iodide.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Acetylated or methylated derivatives.
Scientific Research Applications
Chemistry: Octyl 3-(3,4-dihydroxyphenyl)prop-2-enoate is used as a model compound in studies of esterification reactions and the behavior of phenolic esters under various conditions .
Biology: In biological research, this compound is studied for its antioxidant properties. The presence of hydroxyl groups on the aromatic ring allows it to scavenge free radicals, making it a potential candidate for protecting cells from oxidative stress .
Medicine: The antioxidant properties of this compound also make it of interest in medical research. It is being investigated for its potential to prevent or mitigate diseases associated with oxidative damage, such as cardiovascular diseases and certain types of cancer .
Industry: In the industrial sector, this compound is used as an additive in cosmetics and personal care products due to its antioxidant properties. It helps in preserving the stability and efficacy of formulations by preventing oxidative degradation .
Mechanism of Action
The mechanism by which octyl 3-(3,4-dihydroxyphenyl)prop-2-enoate exerts its effects is primarily through its antioxidant activity. The hydroxyl groups on the aromatic ring can donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage to cells and tissues. This compound can also chelate metal ions, further enhancing its antioxidant capacity .
Comparison with Similar Compounds
- Methyl 3-(3,4-dihydroxyphenyl)prop-2-enoate
- Ethyl 3-(3,4-dihydroxyphenyl)prop-2-enoate
- Propyl 3-(3,4-dihydroxyphenyl)prop-2-enoate
Comparison: Octyl 3-(3,4-dihydroxyphenyl)prop-2-enoate is unique among these compounds due to its longer octyl chain. This longer chain increases its lipophilicity, making it more suitable for applications in lipid-based formulations, such as cosmetics and personal care products. The increased lipophilicity also enhances its ability to interact with cell membranes, potentially improving its efficacy as an antioxidant .
Properties
IUPAC Name |
octyl 3-(3,4-dihydroxyphenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O4/c1-2-3-4-5-6-7-12-21-17(20)11-9-14-8-10-15(18)16(19)13-14/h8-11,13,18-19H,2-7,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXIINIWPQBLXAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20710356 |
Source
|
Record name | Octyl 3-(3,4-dihydroxyphenyl)prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20710356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158774-08-4 |
Source
|
Record name | Octyl 3-(3,4-dihydroxyphenyl)prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20710356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.